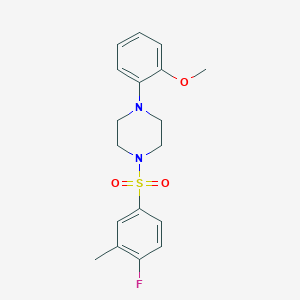![molecular formula C26H27NO5S B280904 Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTBDNF3, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTBDNF3 belongs to the family of naphthofuran-3-carboxylates and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been found to induce apoptosis in cancer cells and to inhibit the growth of various tumor cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is its potential as a therapeutic agent for the treatment of various diseases. However, there are also some limitations associated with its use in lab experiments. For example, Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be difficult to synthesize, and its purity can be difficult to maintain. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylsulfonyl chloride with 2-tert-butyl-4-methylphenol, followed by the reaction of the resulting intermediate with 2-naphthoic acid. The final product is obtained through esterification of the carboxylic acid group with methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to exhibit a range of biological activities that make it a promising candidate for drug development. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C26H27NO5S |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
methyl 2-tert-butyl-5-[(2,5-dimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-15-11-12-16(2)21(13-15)33(29,30)27-20-14-19-22(25(28)31-6)24(26(3,4)5)32-23(19)18-10-8-7-9-17(18)20/h7-14,27H,1-6H3 |
InChI-Schlüssel |
KBGWCWKKANMBJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)

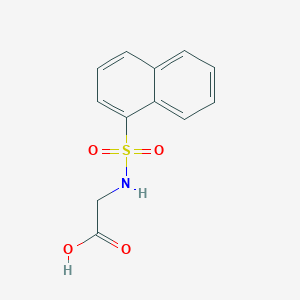
![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
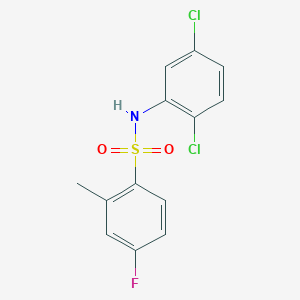
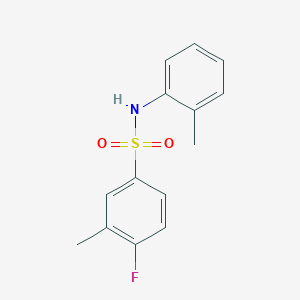

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)
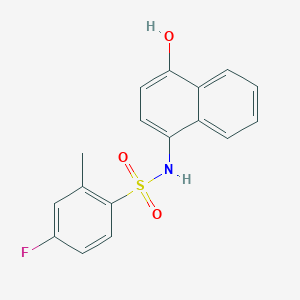
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)
